Cl-NQTrp

chemical synthesis compound stability naphthoquinone chemistry

Cl-NQTrp is the chlorine-modified second-generation naphthoquinone-tryptophan hybrid that overcomes the synthetic difficulty and poor stability of parent NQTrp while preserving dual tau/amyloid-β anti-aggregation activity. Validated in htau and Aβ1-42 Drosophila models (58% viability rescue at 0.75 mg/mL) and in aggressive AD mouse models with documented Aβ*56 reduction. Select this compound for multi-day longitudinal assays, chronic in vivo feeding studies, or biophysical fibril disassembly experiments where compound integrity is non-negotiable. Generic substitution risks ablation of the dual-target profile conferred by the quinonic carbonyls and anilinic NH linker.

Molecular Formula C21H15ClN2O4
Molecular Weight 394.8 g/mol
Cat. No. B15073759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-NQTrp
Molecular FormulaC21H15ClN2O4
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C21H15ClN2O4/c22-17-18(20(26)14-7-2-1-6-13(14)19(17)25)24-16(21(27)28)9-11-10-23-15-8-4-3-5-12(11)15/h1-8,10,16,23-24H,9H2,(H,27,28)/t16-/m0/s1
InChIKeyZKNQSBBALRSDBQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cl-NQTrp Procurement Guide: Chlorinated Naphthoquinone-Tryptophan Hybrid for Dual Aβ and Tau Aggregation Inhibition


Cl-NQTrp (3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan, CAS 185351-23-9) is a chlorinated derivative of the naphthoquinone-tryptophan hybrid scaffold, classified as a small-molecule inhibitor of amyloidogenic protein aggregation [1]. This compound disrupts pre-formed fibrillar aggregates of tau-derived PHF6 peptide and full-length tau protein in vitro, and demonstrates in vivo efficacy in transgenic Drosophila and mouse models of Alzheimer's disease pathology [2]. The chlorinated modification at the naphthoquinone core distinguishes Cl-NQTrp from its parent compound NQTrp, conferring improved synthetic accessibility and enhanced chemical stability while preserving anti-aggregation activity against both tau and amyloid-β [1].

Why Cl-NQTrp Cannot Be Replaced by Generic NQTrp or Other Naphthoquinone-Tryptophan Analogs in Amyloid Aggregation Research


Naphthoquinone-tryptophan hybrids are not functionally interchangeable, as demonstrated by the stark contrast between NQTrp and Cl-NQTrp. While NQTrp exhibits potent in vitro and in vivo activity against tau aggregation, it suffers from documented synthetic difficulty and poor chemical stability, severely limiting its practical utility in long-term experimental protocols [1]. The introduction of a chlorine substituent in Cl-NQTrp directly addresses these limitations without compromising biological activity, creating a second-generation compound with markedly improved handling characteristics [1]. Furthermore, structure-activity relationship studies reveal that specific functional groups on the NQTrp scaffold—including the quinonic carbonyls and the anilinic NH linker—are critical for inhibitory activity, meaning arbitrary substitution or modification of the core structure is likely to ablate or unpredictably alter efficacy [2]. Generic substitution therefore risks both experimental reproducibility failure and loss of the dual-target activity profile that defines Cl-NQTrp's utility.

Cl-NQTrp Quantitative Differentiation Evidence: Direct Comparative Data Versus NQTrp and Alternative Aggregation Inhibitors


Synthetic Accessibility and Chemical Stability: Cl-NQTrp vs NQTrp

Cl-NQTrp was specifically developed as a chlorinated analog of NQTrp to overcome the documented limitations of the parent compound. The primary literature explicitly states that NQTrp is difficult to synthesize and is not very stable, while Cl-NQTrp is a more stable and easier-to-synthesize modified version containing a Cl ion [1]. Although specific quantitative degradation half-life values or synthetic yield comparisons are not reported in the open literature, the explicit engineering intent and qualitative characterization represent a class-level inference with clear directionality favoring Cl-NQTrp for practical laboratory use.

chemical synthesis compound stability naphthoquinone chemistry assay reproducibility

Tau Aggregation Inhibition: Cl-NQTrp Direct Comparison with NQTrp

In a direct head-to-head study, both NQTrp and Cl-NQTrp were evaluated for their ability to disrupt pre-formed fibrillar aggregates of tau-derived PHF6 peptide and full-length tau protein. Cl-NQTrp significantly disrupted pre-formed PHF6 fibrils in a dose-dependent manner, as confirmed by Thioflavin S (ThS) fluorescence assay, circular dichroism (CD) spectroscopy, and transmission electron microscopy (TEM) [1]. The study demonstrates that Cl-NQTrp retains the full anti-tau aggregation activity of NQTrp while offering the aforementioned stability and synthetic advantages [2]. Molecular dynamics simulations further revealed that both compounds engage the PHF6 fibril via hydrophobic interactions and hydrogen bond formation, with Cl-NQTrp showing comparable or equivalent disruption capacity [1]. In vitro, Cl-NQTrp efficiently disassembled pre-formed PHF6 peptide fibrils and induced conformational changes in PHF6 peptide oligomers .

tau aggregation PHF6 peptide Alzheimer's disease tauopathy

Amyloid-β Aggregation Inhibition and Aβ*56 Oligomer Reduction: Cl-NQTrp Class-Level Comparison

Cl-NQTrp demonstrates potent anti-amyloidogenic activity against multiple Aβ species, with evidence spanning from molecular binding to in vivo functional outcomes. Using NMR spectroscopy, Cl-NQTrp was shown to bind the aromatic recognition core of Aβ and prevent the formation of neurotoxic oligomers [1]. In an aggressive AD mouse model, intraperitoneal injection of Cl-NQTrp reduced the level of the Aβ*56 dodecameric species (a 56 kDa oligomer known to cause memory impairment) in brain tissue and reversed cognitive defects [1]. For reference, the parent compound NQTrp inhibits Aβ1-42 fibril formation with an IC50 of 50 nM , establishing a potency benchmark for this scaffold class, though direct comparative IC50 data for Cl-NQTrp against NQTrp in the same Aβ assay system are not available in the open literature. Cl-NQTrp has also been shown to inhibit aggregation of the hexapeptide 41GCWMLY46 from γD-crystallin and full-length γD-crystallin in a dose-dependent manner [2].

amyloid-beta Aβ oligomers Aβ*56 Alzheimer's disease

In Vivo Functional Rescue in Transgenic Drosophila Tauopathy Model: Cl-NQTrp Quantified Efficacy

In a transgenic Drosophila model expressing human tau protein (htau) in the nervous system, Cl-NQTrp administered at 0.75 mg/mL in the fly food significantly alleviated the reduced lifespan phenotype. Cl-NQTrp treatment resulted in 58% viability on day 29, compared to untreated htau-expressing control flies which showed substantially lower survival [1]. Additionally, Cl-NQTrp inhibited PHF6 aggregation and ameliorated eye neurodegeneration in Drosophila overexpressing human tau protein . In a separate Drosophila model expressing Aβ1-42 in the nervous system, Cl-NQTrp feeding produced a marked alleviation of Aβ-engendered reduced life span and defective locomotion [2]. This dual in vivo efficacy across both tau and Aβ models supports the compound's classification as a dual-target aggregation inhibitor.

Drosophila model tauopathy in vivo efficacy neurodegeneration

Cl-NQTrp Optimal Research Application Scenarios Based on Validated Differential Evidence


Dual-Target Tau and Aβ Aggregation Studies Requiring Extended Experimental Protocols

Cl-NQTrp is optimally deployed in research settings where both tau and amyloid-β aggregation pathways must be interrogated simultaneously. Its demonstrated ability to disrupt pre-formed PHF6 tau fibrils [1] and reduce Aβ*56 oligomer levels in vivo [2] makes it suitable for studies investigating the intersection of tauopathy and amyloid pathology. The improved stability relative to NQTrp [1] supports multi-day or multi-week experimental workflows without compound degradation concerns. Researchers should consider Cl-NQTrp when designing experiments that require consistent compound activity across extended timepoints, such as longitudinal cell culture studies, chronic in vivo feeding paradigms, or assays where compound integrity over time is critical for reproducibility.

Transgenic Drosophila Neurodegeneration Screening and Target Validation

Cl-NQTrp is particularly well-validated for use in Drosophila melanogaster models of protein aggregation-mediated neurodegeneration. The compound has demonstrated functional rescue in two independent transgenic fly models: htau-expressing tauopathy flies (58% viability at day 29 with 0.75 mg/mL dietary administration) [1] and Aβ1-42-expressing Alzheimer's disease flies (marked alleviation of reduced lifespan and locomotion defects) [2]. This dual-model validation provides a robust in vivo efficacy baseline for laboratories using Drosophila as a screening platform for anti-aggregation compounds. The established dosing regimen (0.75 mg/mL in food, replenished every other day) offers a standardized protocol for cross-study comparisons [1].

Mechanistic Studies of Fibril Disassembly and Conformational Remodeling

Cl-NQTrp is ideally suited for biophysical and structural biology investigations of amyloid fibril disassembly mechanisms. The compound has been shown to induce conformational changes in PHF6 peptide oligomers and efficiently disassemble pre-formed fibrils, as validated by ThS fluorescence, CD spectroscopy, and TEM [1]. Molecular dynamics simulations have characterized the specific binding interactions—hydrophobic contacts and hydrogen bonding—between Cl-NQTrp and PHF6 fibrils [1]. This makes Cl-NQTrp a valuable tool compound for researchers studying the structural determinants of small-molecule-mediated fibril remodeling, particularly when coupled with spectroscopic or microscopic techniques that require compound stability throughout data acquisition periods.

Alzheimer's Disease Translational Research Requiring In Vivo Aβ*56 Oligomer Reduction

For preclinical Alzheimer's disease research specifically focused on the neurotoxic Aβ*56 dodecamer species, Cl-NQTrp represents one of the few validated small molecules with documented in vivo reduction of this clinically relevant oligomer. Intraperitoneal administration of Cl-NQTrp in an aggressive AD mouse model reduced brain Aβ*56 levels and reversed cognitive deficits [1]. This application scenario is particularly relevant for laboratories investigating the Aβ*56 hypothesis of AD pathophysiology or seeking positive control compounds for Aβ oligomer-targeting therapeutic development. The NMR-validated binding to the Aβ aromatic recognition core [1] further supports use in binding studies and competitive displacement assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cl-NQTrp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.